molecular formula C25H29N3O4S B607558 FT001 CAS No. 1778655-51-8

FT001

Cat. No.: B607558
CAS No.: 1778655-51-8
M. Wt: 467.584
InChI Key: BRFIYWZYWCKGBC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT001 is a benzopiperazine-based small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, specifically designed to disrupt the interaction between BET bromodomains and acetylated lysine residues on histones. Developed through systematic optimization of a fragment-derived scaffold, this compound exhibits potent activity against BET-dependent oncogenic pathways, particularly MYC transcription .

Properties

CAS No.

1778655-51-8

Molecular Formula

C25H29N3O4S

Molecular Weight

467.584

IUPAC Name

(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

InChI

InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1

InChI Key

BRFIYWZYWCKGBC-KRWDZBQOSA-N

SMILES

CC(N1[C@@H](C)CN(C(C2CC2)=O)C3=C1C=CC(C4=CC=C(N(CC5)CCS5(=O)=O)C=C4)=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties :

  • In vitro activity : FT001 inhibits MYC mRNA expression in MV-4-11 leukemia cells with an IC50 of 0.46 μM and demonstrates antiproliferative activity (IC50 = 0.22 μM) in the same cell line .
  • In vivo efficacy: In murine xenograft models, daily oral administration of this compound at tolerated doses achieved complete suppression of MV-4-11 tumor growth over 20 days, reducing MYC protein levels to ~20% of baseline .
  • Selectivity: this compound shows preferential binding to BET family bromodomains (BRD2/3/4) over non-BET bromodomains, as confirmed by competitive binding assays .

Comparison with Similar Compounds

This compound belongs to a class of BET inhibitors, which are critical for targeting transcriptional addiction in cancers. Below, this compound is compared with structurally and functionally related compounds based on available data.

Structural Analogues: Benzodiazepine-Based BET Inhibitors

Key differences include:

  • Potency : this compound’s IC50 for MYC inhibition (0.46 μM) is comparable to JQ1 (IC50 ~ 0.1–0.5 μM in similar assays), though direct head-to-head data is unavailable in the provided evidence .
  • Synthetic Tractability : this compound’s design prioritized modular synthesis, enabling rapid derivatization to explore structure-activity relationships (SARs), a strategy highlighted as advantageous over earlier fragments .

Functional Analogues: SMARCA2/4 Bromodomain Inhibitors

PFI-3 (mentioned in ) targets SMARCA2/4 bromodomains rather than BET family members. Key contrasts include:

  • Target Specificity : this compound is selective for BET proteins, whereas PFI-3 inhibits SMARCA2/4, which regulate chromatin remodeling in distinct pathways .
  • Therapeutic Applications : BET inhibitors like this compound are explored in hematologic malignancies, while SMARCA2/4 inhibitors may target solid tumors with SWI/SNF complex mutations .

Fungicide Comparisons (Unrelated Context)

In , this compound refers to a Fusarium tricinctum isolate. This biological entity is unrelated to the chemical compound this compound and serves as a reminder of nomenclature overlaps in scientific literature.

Research Findings and Limitations

  • Advantages of this compound: Its benzopiperazine core offers synthetic flexibility, and its pharmacokinetic profile supports oral dosing, a key improvement over earlier intravenous BET inhibitors .
  • Gaps in Evidence : Direct comparisons with clinical-stage BET inhibitors (e.g., CPI-0610, ABBV-075) are absent in the provided materials. Further data on toxicity, resistance mechanisms, and combinatorial therapies would enhance its therapeutic profile.
  • Contradictory Evidence : The identifier "this compound" is reused across unrelated contexts (e.g., fungal isolates, financial catalogs), necessitating careful contextual interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FT001
Reactant of Route 2
Reactant of Route 2
FT001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.